molecular formula C15H21N3O B7576098 [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone

[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone

Cat. No. B7576098
M. Wt: 259.35 g/mol
InChI Key: HQVMTZUPACFWJL-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone, also known as ACPMP, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. These actions are thought to contribute to the compound's antidepressant, anxiolytic, and antipsychotic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter receptors, [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone has been shown to modulate the levels of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). It has also been found to increase the expression of genes involved in synaptic plasticity, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone is its relatively high potency and selectivity for its target receptors, which allows for more precise experimentation. However, its limited solubility in aqueous solutions can make it difficult to administer in certain experiments, and its potential toxicity at high doses must be taken into consideration.

Future Directions

There are several potential future directions for research on [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone. One area of interest is its potential use in combination with other therapeutic agents, such as selective serotonin reuptake inhibitors (SSRIs) or antipsychotic drugs. Additionally, further investigation into the compound's mechanism of action and its effects on neurotrophic factors and gene expression could provide valuable insights into its therapeutic potential. Finally, the development of more efficient synthesis methods and formulations could make [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone more accessible for research and potential clinical use.
Conclusion:
In conclusion, [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone is a chemical compound with potential therapeutic applications in the treatment of depression, anxiety, and schizophrenia. Its mechanism of action is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models, and has also been found to modulate the levels of various neurotrophic factors and gene expression. While there are limitations to its use in lab experiments, further research into [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone's potential in combination therapies, mechanism of action, and synthesis methods could lead to new therapeutic options for patients.

Synthesis Methods

The synthesis of [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone involves the reaction of 4-(aminomethyl)benzonitrile and 4-cyclopropylpiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with acetic anhydride to obtain [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone in high yield and purity.

Scientific Research Applications

[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone has been studied for its potential use as a therapeutic agent in the treatment of various conditions, including depression, anxiety, and schizophrenia. It has been shown to exhibit antidepressant and anxiolytic effects in animal models, and has also been found to have potential antipsychotic properties.

properties

IUPAC Name

[4-(aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c16-11-12-1-3-13(4-2-12)15(19)18-9-7-17(8-10-18)14-5-6-14/h1-4,14H,5-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVMTZUPACFWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone

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